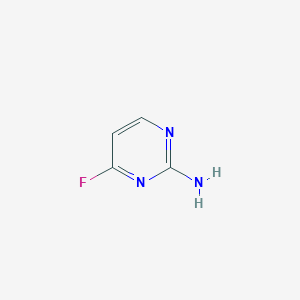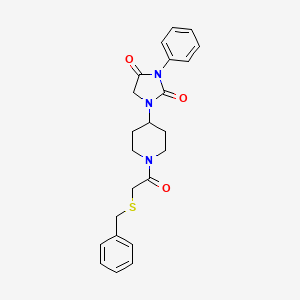
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide is an organic compound that features a phenoxy group substituted with bromine atoms at the 2 and 4 positions, and an acetamide group attached to a hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide typically involves the following steps:
Bromination: The starting material, phenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2,4-dibromophenol.
Etherification: 2,4-dibromophenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(2,4-dibromophenoxy)acetic acid.
Amidation: Finally, 2-(2,4-dibromophenoxy)acetic acid is reacted with 3-aminophenol under acidic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other groups (e.g., alkyl, aryl) using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Zinc in acetic acid.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products Formed
Oxidation: 2-(2,4-dibromophenoxy)-N-(3-oxophenyl)acetamide.
Reduction: 2-(phenoxy)-N-(3-hydroxyphenyl)acetamide.
Substitution: 2-(2,4-dialkylphenoxy)-N-(3-hydroxyphenyl)acetamide.
Scientific Research Applications
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism by which 2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and hydroxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-difluorophenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with fluorine atoms instead of bromine.
2-(2,4-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with methyl groups instead of bromine.
Uniqueness
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its analogs. Bromine atoms can enhance the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,4-dibromophenoxy)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO3/c15-9-4-5-13(12(16)6-9)20-8-14(19)17-10-2-1-3-11(18)7-10/h1-7,18H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKZPXISJIEBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2675476.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2675477.png)


![1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-methylpiperazine](/img/structure/B2675480.png)

![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine](/img/structure/B2675489.png)
![6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2675492.png)
![N-(2-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2675493.png)



